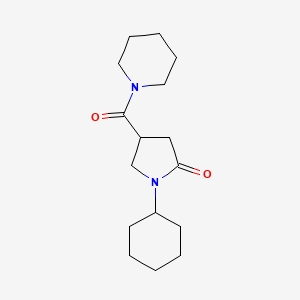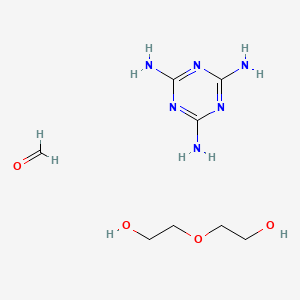
N-Chloroazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloroazetidine is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one nitrogen atom, with a chlorine atom attached to the nitrogen
準備方法
Synthetic Routes and Reaction Conditions: N-Chloroazetidine can be synthesized through several methods. One common approach involves the chlorination of azetidine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
化学反応の分析
Types of Reactions: N-Chloroazetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted azetidines.
Oxidation and Reduction Reactions: this compound can be oxidized to form this compound N-oxide or reduced to yield azetidine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Yield various substituted azetidines depending on the nucleophile used.
Oxidation Reactions: Produce this compound N-oxide.
Reduction Reactions: Result in the formation of azetidine.
科学的研究の応用
N-Chloroazetidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-Chloroazetidine involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which makes the nitrogen atom more susceptible to nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components, leading to antimicrobial effects .
類似化合物との比較
Azetidine: The parent compound without the chlorine atom.
N-Methylazetidine: A derivative with a methyl group attached to the nitrogen atom.
N-Chloroaziridine: A three-membered ring analog with similar reactivity.
Uniqueness: N-Chloroazetidine is unique due to its four-membered ring structure and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
32115-53-0 |
|---|---|
分子式 |
C3H6ClN |
分子量 |
91.54 g/mol |
IUPAC名 |
1-chloroazetidine |
InChI |
InChI=1S/C3H6ClN/c4-5-2-1-3-5/h1-3H2 |
InChIキー |
KUUOLXZRTBOHBE-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



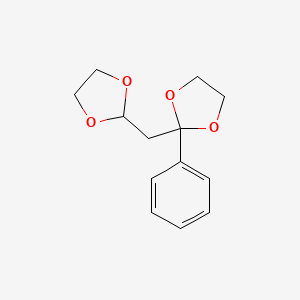
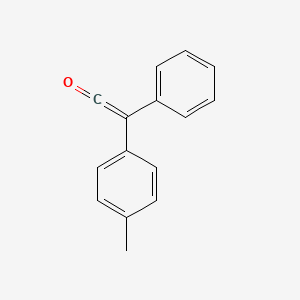
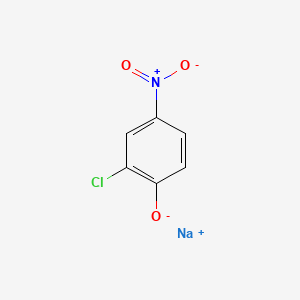
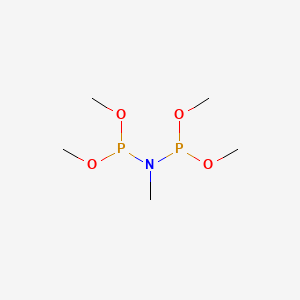
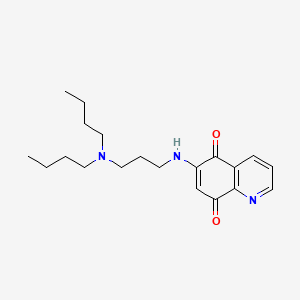
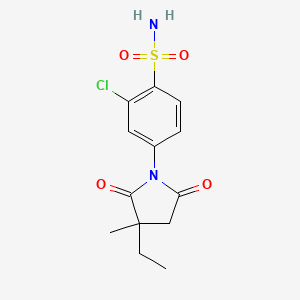
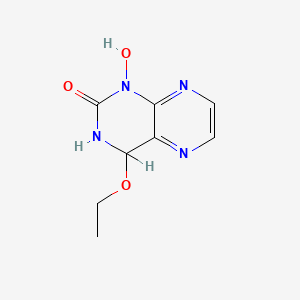

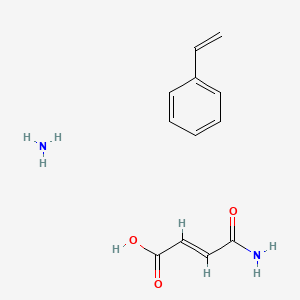

![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
